![molecular formula C29H31ClN2O4 B2657024 Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 514185-44-5](/img/structure/B2657024.png)
Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a useful research compound. Its molecular formula is C29H31ClN2O4 and its molecular weight is 507.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Research on naphtho[2,1-b]furo compounds, such as the synthesis of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, demonstrates significant antimicrobial activity. These compounds were synthesized through various chemical reactions and screened for their effectiveness against microbial infections, indicating the potential for developing new antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008).
Synthetic Methodology
Studies on the synthesis of furan and naphtho[1,2-c] furan derivatives highlight the importance of these compounds in organic synthesis and the development of new synthetic methodologies. For instance, the synthetic studies on Sorigenins involving furan compounds underline the versatility of these heterocyclic frameworks in constructing complex organic molecules, which could have implications for pharmaceutical synthesis and material science (Horii, Katagi, Tamura, Tanaka, & Yamawaki, 1962).
Inhibition of Enzymes
Research on 2-amino-5-hydroxyindole derivatives, which share a structural resemblance to the specified compound in terms of the presence of heterocyclic and aromatic moieties, revealed their potent inhibition of the enzyme 5-lipoxygenase. This enzyme is crucial in the biosynthesis of leukotrienes, implicating these compounds in the potential treatment of inflammatory and allergic diseases, as well as atherosclerosis and cancer (Landwehr, George, Karg, Poeckel, Steinhilber, Troschuetz, & Werz, 2006).
Chemical Reactions under Specific Conditions
The study on the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation showcases the potential of using specific physical conditions to influence chemical reactions. This methodology emphasizes the role of innovative synthetic conditions in enhancing reaction efficiency and selectivity, which is relevant for the development of compounds with similar structural features (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Photochemical and Electrochemical Applications
Further research into phenothiazine derivatives with various conjugated linkers, including furan, explores the effect of these linkers on the performance of dye-sensitized solar cells. The findings from these studies contribute to the development of materials with improved solar energy conversion efficiencies, underscoring the potential of heteroaromatic compounds in renewable energy technologies (Kim, Kim, Sakong, Namgoong, Park, Ko, Lee, Lee, & Kim, 2011).
Propriétés
IUPAC Name |
ethyl 4-[(4-chlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31ClN2O4/c1-4-31-14-16-32(17-15-31)26(19-10-12-20(30)13-11-19)25-24-23(29(34)35-5-2)18(3)36-28(24)22-9-7-6-8-21(22)27(25)33/h6-13,26,33H,4-5,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOQOPCLRWUDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C5=C3C(=C(O5)C)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-ethyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2656942.png)
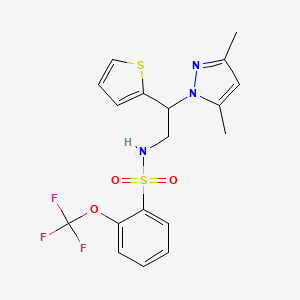
![Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2656947.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2656949.png)
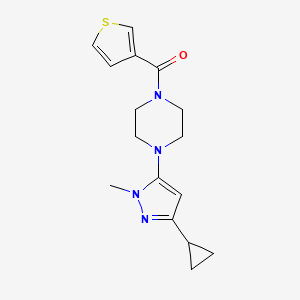
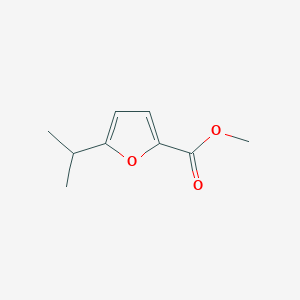
![N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2656955.png)

![2-[(2,4-Difluorophenyl)formamido]acetic acid](/img/structure/B2656958.png)

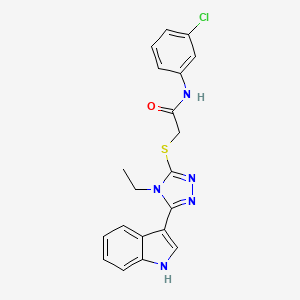
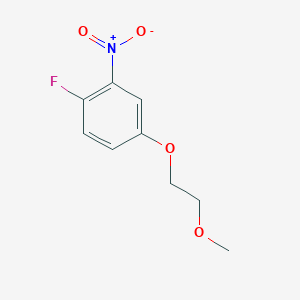
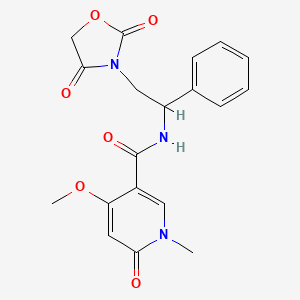
![N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2656964.png)
